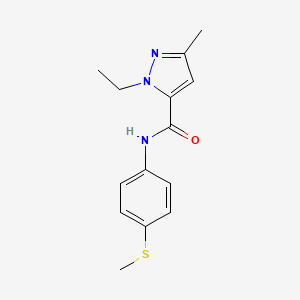

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

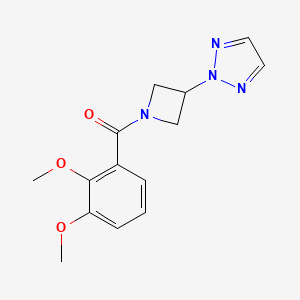

The compound "1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential applications, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, as seen in the preparation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via acylation and alkylation reactions . Another method described is the 3+2 annulation method, which is used to synthesize substituted pyrazoles directly . Additionally, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been employed to prepare N-substituted pyrazole carboxamide derivatives . These methods highlight the versatility of synthetic approaches for creating pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For instance, the structure of a novel pyrazole derivative was confirmed, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of another pyrazole derivative was determined, belonging to the monoclinic space group with specific cell parameters . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cyclocondensation, diazotization, and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, with certain functional groups facilitating specific types of reactions. For example, the presence of amino groups can lead to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles upon reaction with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic and analytical techniques. NMR, mass spectra, FT-IR, UV–Visible, and thermo-gravimetric analysis are commonly used to characterize these compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the electronic structure and properties of the molecules . These analyses provide valuable information on the stability, electronic transitions, and intermolecular interactions of pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Cytotoxicity Assessment : Research has synthesized and characterized derivatives of 1H-pyrazole carboxamides, examining their cytotoxic activity against specific cell lines. For instance, derivatives like 5-amino-N-aryl-1H-pyrazoles have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized, with some showing significant anticancer and anti-inflammatory activities. This suggests the chemical's potential in developing new therapeutic agents targeting specific cancer types and inflammation (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities : Studies have also explored the fungicidal and nematocidal activities of pyrazole carboxamide derivatives, with some compounds exhibiting significant activity against M. incognita, highlighting their potential in agricultural applications (Zhao et al., 2017).

Materials Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel : Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. Such studies show the compound's derivatives offering high efficiency in corrosion protection, which is crucial for extending the lifespan of metal-based structures and components (Dohare et al., 2017).

Coordination Polymers for Luminescence : The synthesis of coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has shown the structural diversity and luminescence properties of these materials. These findings open the door for the compound's derivatives to be used in luminescence-based applications and materials science (Cheng et al., 2017).

Eigenschaften

IUPAC Name |

2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWKSBWYODOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)